molecular formula C24H19Cl2N3O3S2 B11096680 N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11096680
M. Wt: 532.5 g/mol
InChI Key: NWYGVJUECHRWMJ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, often referred to as Compound X , belongs to the class of thienopyrimidine derivatives. Its complex structure combines phenyl, thieno, and pyrimidine moieties, making it an interesting target for synthetic chemists and researchers.

Properties

Molecular Formula

C24H19Cl2N3O3S2

Molecular Weight

532.5 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[11-(4-methoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N3O3S2/c1-32-15-8-6-14(7-9-15)29-23(31)21-16-3-2-4-19(16)34-22(21)28-24(29)33-12-20(30)27-18-11-13(25)5-10-17(18)26/h5-11H,2-4,12H2,1H3,(H,27,30)

InChI Key

NWYGVJUECHRWMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)Cl)SC5=C3CCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: It can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thieno ring can yield the corresponding dihydro derivative.

    Substitution: Chlorine atoms on the phenyl ring are susceptible to nucleophilic substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry:

    Chemical Biology:

Mechanism of Action

The precise mechanism remains under investigation, but potential targets include:

    Protein Kinases: Compound X may inhibit specific kinases involved in cell signaling.

    Metabolic Pathways: It could interfere with metabolic enzymes or nucleic acid synthesis.

Comparison with Similar Compounds

Compound X stands out due to its fused thieno-pyrimidine core. Similar compounds include:

    Thienopyrimidines: Related derivatives lacking the phenyl substituent.

    Pyrimidines: Without the thieno ring.

    Phenyl-substituted Pyrimidines: Lacking the thieno moiety.

: Reference 1 (if available) : Reference 2 (if available)

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